molecular formula C31H50N2O6 B613639 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid CAS No. 214750-69-3

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid

Cat. No.: B613639
CAS No.: 214750-69-3
M. Wt: 546.75
InChI Key: LSQSODNJBBMPEG-UQKRIMTDSA-N
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Description

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid: is a synthetic compound used in various fields of scientific research. It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis due to its protective groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid typically involves the protection of the amino and carboxyl groups of phenylalanine. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group, while the Otbu (tert-butyl ester) group protects the carboxyl group. The synthesis may involve multiple steps, including:

  • Protection of the amino group with Boc.
  • Protection of the carboxyl group with Otbu.
  • Coupling reactions to attach the DCHA (dicyclohexylamine) moiety.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures, pH, and solvent conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions may target the carboxyl or amino groups.

    Substitution: Substitution reactions can occur at various positions on the phenyl ring or protective groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amino acids.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protected amino acid derivative.
  • Serves as a building block for more complex molecules.

Biology:

  • Studied for its role in protein structure and function.
  • Used in the synthesis of peptide-based drugs.

Medicine:

  • Investigated for potential therapeutic applications.
  • Used in drug design and development.

Industry:

  • Employed in the production of pharmaceuticals.
  • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions during synthesis, allowing for the selective formation of peptide bonds. The DCHA moiety may influence the solubility and stability of the compound.

Comparison with Similar Compounds

    Boc-Phe-OH: A simpler derivative without the Otbu and DCHA groups.

    Fmoc-Phe-OH: Another protected phenylalanine derivative using the Fmoc (fluorenylmethyloxycarbonyl) group.

    Z-Phe-OH: Uses the Z (benzyloxycarbonyl) protective group.

Uniqueness: N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is unique due to its combination of protective groups, which provide specific advantages in peptide synthesis, such as increased stability and solubility.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6.C12H23N/c1-18(2,3)25-16(23)13-9-7-12(8-10-13)11-14(15(21)22)20-17(24)26-19(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQSODNJBBMPEG-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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